
(R)-1-(2,5-Dimethylphenyl)pentan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl is a chiral amine compound that belongs to the class of substituted phenylalkylamines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenyl derivatives.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or reagents.
Amine Formation: The amine group is introduced through reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions, such as:
Catalysts: Use of efficient catalysts to increase yield.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure the desired reaction pathway.
Purification: Advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to simpler amines or hydrocarbons.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2,5-Dimethylphenyl)pentan-1-amine hcl: The enantiomer of the compound.
1-(2,5-Dimethylphenyl)pentan-1-amine: The non-chiral version.
Other Phenylalkylamines: Compounds with similar structures but different substituents.
Uniqueness
®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl is unique due to its specific chiral configuration, which may result in different biological activities and properties compared to its enantiomer or other similar compounds.
Propriétés
Formule moléculaire |
C13H22ClN |
|---|---|
Poids moléculaire |
227.77 g/mol |
Nom IUPAC |
(1R)-1-(2,5-dimethylphenyl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3;/h7-9,13H,4-6,14H2,1-3H3;1H/t13-;/m1./s1 |
Clé InChI |
VQXWQXANDPCDJY-BTQNPOSSSA-N |
SMILES isomérique |
CCCC[C@H](C1=C(C=CC(=C1)C)C)N.Cl |
SMILES canonique |
CCCCC(C1=C(C=CC(=C1)C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051159.png)
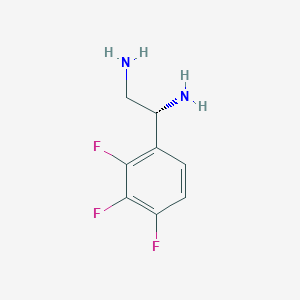
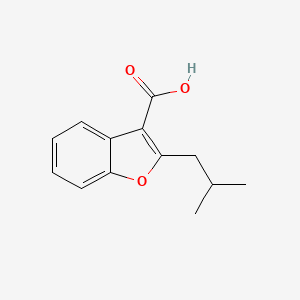
![Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate oxalate](/img/structure/B13051167.png)
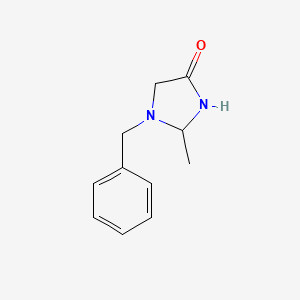

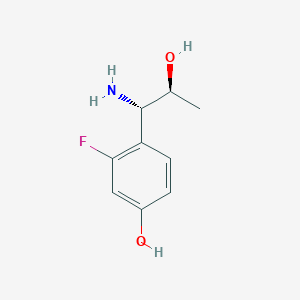


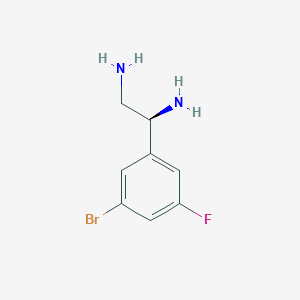


![(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051229.png)

